2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide
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Description
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide is a useful research compound. Its molecular formula is C17H12F3N3O2S2 and its molecular weight is 411.42. The purity is usually 95%.
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Scientific Research Applications
Biological and Preclinical Importance in Medicinal Chemistry
N-sulfonylamino azinones, a category that includes compounds structurally related to 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide, have garnered significant attention for their diverse biological activities. These compounds are privileged heterocycles known for diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Notably, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Optoelectronic Applications
Research into quinazoline derivatives has extended beyond pharmacological applications to include optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems are especially important for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry of Quinazoline-4(3H)-ones
The quinazoline-4(3H)-one scaffold and its derivatives represent an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These structures are continually being explored and modified to create new potential medicinal agents, showcasing antibacterial activity against various pathogens. This demonstrates the ongoing interest and potential in developing quinazoline-based therapeutic agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Synthetic Chemistry of Quinazolines
The synthesis of quinazolines has seen significant advancements, with eco-friendly, mild, atom-efficient, multi-component synthetic strategies being explored. This reflects the broad range of biological properties of quinazolines, including antibacterial, antifungal, anti-HIV, anticancer, anti-inflammatory, and analgesic activities. The review of recent synthetic methods highlights the importance of quinazolines in medicinal chemistry and the potential for developing novel compounds with significant applications (Faisal & Saeed, 2021).
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S2/c18-17(19,20)27-11-7-5-10(6-8-11)21-14(24)9-26-16-22-13-4-2-1-3-12(13)15(25)23-16/h1-8H,9H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOSCYSKDQQABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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